2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound characterized by its unique structural features, including methoxy groups and a piperazine ring. Its molecular formula is , with a molecular weight of 372.5 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions and is available from specialized chemical suppliers. Its synthesis often involves the condensation of primary amines with aldehydes, followed by reduction processes.
This compound falls under the category of organic compounds, specifically phenolic compounds due to the presence of the phenol functional group. It is also classified as a piperazine derivative, which contributes to its biological activity and potential pharmacological applications.
The synthesis of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the following steps:
Industrial production may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and ensure consistent quality and yield during production.
The molecular structure of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol includes:
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC
.2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Sodium borohydride | Methanol or dichloromethane |
Substitution | N-bromosuccinimide | Presence of light or heat |
The mechanism of action for 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The precise molecular targets can vary depending on the context of its application in research or medicine.
The physical properties include:
The chemical properties are characterized by:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 372.5 g/mol |
IUPAC Name | 2,6-dimethoxy-4-{...} |
InChI | InChI=1S/C21H28N2O4/... |
2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific applications:
This compound's unique structure and properties make it a subject of interest across multiple scientific disciplines, highlighting its versatility and potential for future research applications.
CAS No.:
CAS No.: 52452-77-4
CAS No.: 51249-33-3
CAS No.: 96313-98-3
CAS No.: 370870-81-8